molecular formula C10H8O2S B1265879 Benzo[b]thiophene-4-acetic acid CAS No. 2635-75-8

Benzo[b]thiophene-4-acetic acid

Cat. No. B1265879
M. Wt: 192.24 g/mol
InChI Key: IFOMXIGWQFOYLA-UHFFFAOYSA-N
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Patent
US07951963B2

Procedure details

To ethylene glycol (11.0 mL) solution of 0.25 g of tert-butyl 2-(1-benzothiophen-4-yl)-2-cyanoacetate were added 11.0 mL of aqueous solution of 40% (w/w) potassium hydroxide and 0.3 mL of water, which was then stirred at 95 to 105° C. for 1 hour. To the reaction mixture were added water and toluene, and the aqueous layer was separated. The pH was adjusted to 2 with 6 mol/L hydrochloric acid, to which was added ethyl acetate. The organic layer was separated, and dried over anhydrous magnesium sulfate, followed by distilling off the solvent under reduced pressure. To the resultant residue was added cyclohexane. The precipitate was collected by filtration to provide 0.15 g of 2-(1-benzothiophen-4-yl)acetic acid as white solid form.
Quantity
11 mL
Type
reactant
Reaction Step One
Name
tert-butyl 2-(1-benzothiophen-4-yl)-2-cyanoacetate
Quantity
0.25 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)CO.[S:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[C:13]([CH:14](C#N)[C:15]([O:17]C(C)(C)C)=[O:16])[C:8]=2[CH:7]=[CH:6]1.[OH-].[K+].O>C1(C)C=CC=CC=1>[S:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[C:13]([CH2:14][C:15]([OH:17])=[O:16])[C:8]=2[CH:7]=[CH:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
C(CO)O
Name
tert-butyl 2-(1-benzothiophen-4-yl)-2-cyanoacetate
Quantity
0.25 g
Type
reactant
Smiles
S1C=CC2=C1C=CC=C2C(C(=O)OC(C)(C)C)C#N
Name
aqueous solution
Quantity
11 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.3 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 5) °C
Stirring
Type
CUSTOM
Details
was then stirred at 95 to 105° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
ADDITION
Type
ADDITION
Details
was added ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
To the resultant residue was added cyclohexane
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C=CC2=C1C=CC=C2CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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